molecular formula C14H18FNO6 B1440817 (R)-2-(3-Fluorophenyl)pyrrolidine L-tartrate CAS No. 1391463-17-4

(R)-2-(3-Fluorophenyl)pyrrolidine L-tartrate

Cat. No. B1440817
M. Wt: 315.29 g/mol
InChI Key: LPQAIJHTOIUGNX-PRCBPEIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-(3-Fluorophenyl)pyrrolidine L-tartrate” is an enantiopure compound that belongs to the group of pyrrolidine derivatives. It is a white solid with the molecular formula C14H18FNO6 . The CAS Number for this compound is 1391463-17-4 .


Molecular Structure Analysis

The molecular weight of “®-2-(3-Fluorophenyl)pyrrolidine L-tartrate” is 315.3 . The average mass is 315.294 Da and the monoisotopic mass is 315.111816 Da . For a detailed molecular structure, it’s recommended to refer to a reliable chemical database or resource .


Physical And Chemical Properties Analysis

“®-2-(3-Fluorophenyl)pyrrolidine L-tartrate” is a white to off-white solid . For more detailed physical and chemical properties, it’s recommended to refer to its Material Safety Data Sheet (MSDS) or other technical documents .

Scientific Research Applications

Enantioselective Synthesis and Catalysis

The compound (R)-2-(3-Fluorophenyl)pyrrolidine L-tartrate is involved in enantioselective synthesis processes. For instance, derivatives of this compound have been utilized in the enantioselective transfer hydrogenation reactions. The research by Gonsalves et al. (2001) on an N-aryl pyrrolidine ligand derived from natural tartaric acid demonstrates the compound's potential in catalysis, albeit with noted selectivity challenges when compared to similar ligands. This area of research highlights the importance of stereochemistry and the potential for developing more selective catalytic agents for synthetic applications (Gonsalves et al., 2001).

Hydrogen-Bonded Structures

The interaction of L-tartaric acid with various compounds to form hydrogen-bonded structures has been extensively studied. Smith and Wermuth (2010) explored the proton-transfer compounds of L-tartaric acid with monosubstituted pyridines, revealing intricate hydrogen-bonded frameworks. These structures are pivotal in understanding molecular assembly and the role of hydrogen bonds in the stability and formation of complex molecular architectures (Smith & Wermuth, 2010).

Chemosensors and Ion Sensing

The application of pyrrolidine derivatives in developing chemosensors, particularly for metal ions, is another significant area of research. Maity and Govindaraju (2010) synthesized a pyrrolidine constrained bipyridyl-dansyl conjugate that acts as a selective chemosensor for Al(3+) ions. Such studies are crucial for the development of sensitive and selective sensors for environmental and biological monitoring (Maity & Govindaraju, 2010).

Medicinal Chemistry and Drug Discovery

In the realm of drug discovery, derivatives of (R)-2-(3-Fluorophenyl)pyrrolidine L-tartrate have been explored for their potential therapeutic applications. For example, the synthesis and reaction of ortho-fluoronitroaryl nitroxides as novel synthons and reagents for spin-labelling studies open up avenues for the development of diagnostic and therapeutic agents, as investigated by Hankovszky et al. (1989). Such compounds could have applications in imaging and as pharmacophores in drug development (Hankovszky et al., 1989).

Safety And Hazards

The safety information available indicates that “®-2-(3-Fluorophenyl)pyrrolidine L-tartrate” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . For detailed safety and hazard information, it’s recommended to refer to its Material Safety Data Sheet (MSDS) or other safety resources .

properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(2R)-2-(3-fluorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.C4H6O6/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;5-1(3(7)8)2(6)4(9)10/h1,3-4,7,10,12H,2,5-6H2;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQAIJHTOIUGNX-PRCBPEIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)F.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=CC=C2)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80719860
Record name (2R,3R)-2,3-Dihydroxybutanedioic acid--(2R)-2-(3-fluorophenyl)pyrrolidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(3-Fluorophenyl)pyrrolidine L-tartrate

CAS RN

160819-39-6
Record name (2R,3R)-2,3-Dihydroxybutanedioic acid--(2R)-2-(3-fluorophenyl)pyrrolidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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